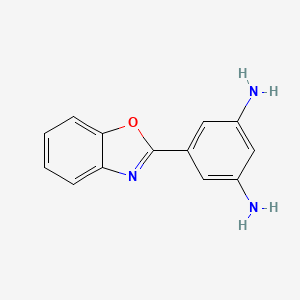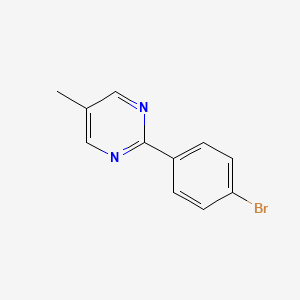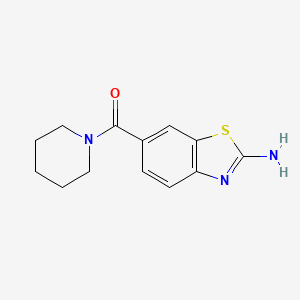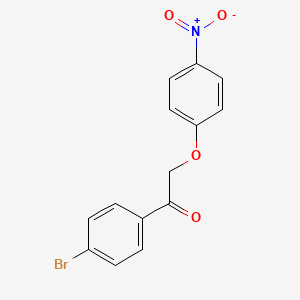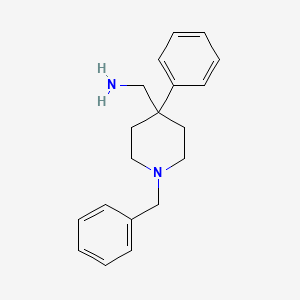
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported. Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of N-guanidinosuccinimide with amines under microwave irradiation has been reported .科学的研究の応用
Drug Discovery
1,2,3-Triazoles, the class of compounds to which 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide belongs, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and strong dipole moment .
Polymer Chemistry
1,2,3-Triazoles have found applications in polymer chemistry . Their unique structure and properties make them suitable for various applications in this field .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry due to their ability to form a variety of non-covalent bonds with enzymes and receptors .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is useful in various biological and medical applications .
Chemical Biology
1,2,3-Triazoles have applications in chemical biology . They are used in the synthesis of various biologically active compounds .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used to create compounds that emit fluorescence, which is useful in various imaging applications .
Materials Science
1,2,3-Triazoles have found applications in materials science . Their unique properties make them suitable for the synthesis of various materials .
作用機序
Target of Action
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex compound with multiple potential targets. It has been suggested that it may interact with lanosterol 14α-demethylase (CYP51) , a key enzyme in the biosynthesis of sterols in fungi and is a target for azole antifungals . It may also interact with DNA , acting as a DNA synthesis inhibitor .
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, when interacting with CYP51, it may inhibit the enzyme’s activity, disrupting sterol biosynthesis . As a DNA synthesis inhibitor, it can interfere with DNA replication, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
The compound’s interaction with CYP51 disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption can lead to cell membrane instability and ultimately cell death. When acting as a DNA synthesis inhibitor, it interferes with the DNA replication process, which can lead to cell cycle arrest and apoptosis .
Result of Action
The compound’s action can lead to significant molecular and cellular effects. Its potential inhibition of CYP51 can lead to cell membrane instability and cell death in fungi . As a DNA synthesis inhibitor, it can cause cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system in which it is present. For instance, the compound’s extensive hydrogen bonding interactions can contribute to its high density, insensitivity, and thermal stability .
特性
IUPAC Name |
5-amino-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-9-3(5)2(4(6)10)7-8-9/h5H2,1H3,(H2,6,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLWYSGGQFFAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363523 |
Source


|
| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
CAS RN |
20419-66-3 |
Source


|
| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

